molecular formula C21H26O8 B14977520 4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl beta-D-glucopyranoside

4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl beta-D-glucopyranoside

Cat. No.: B14977520
M. Wt: 406.4 g/mol
InChI Key: XMAZBNRXXKJBCE-ZIKOTGLESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves the following steps :

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Glycosylation: The attachment of the oxan-2-yl group is achieved through glycosylation reactions, where a sugar moiety is introduced to the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE: undergoes various chemical reactions, including :

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Scientific Research Applications

4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE: has a wide range of scientific research applications :

    Chemistry: Used as a model compound to study the reactivity of flavonoids.

    Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of natural colorants and preservatives.

Mechanism of Action

The mechanism of action of 4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways :

    Antioxidant Activity: The compound donates hydrogen atoms from its hydroxyl groups to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE: can be compared with other similar flavonoids :

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anti-cancer and cardioprotective effects.

    Luteolin: Possesses anti-inflammatory and neuroprotective activities.

The uniqueness of 4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE lies in its specific structure, which imparts distinct biological activities and reactivity compared to other flavonoids .

Properties

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C21H26O8/c1-10-14(27-21-18(25)17(24)16(23)15(9-22)28-21)8-7-12-11-5-3-2-4-6-13(11)20(26)29-19(10)12/h7-8,15-18,21-25H,2-6,9H2,1H3/t15-,16-,17+,18-,21-/m1/s1

InChI Key

XMAZBNRXXKJBCE-ZIKOTGLESA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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